2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide
Overview
Description
2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide is a chemical compound characterized by its unique structure, which includes a phenyl group attached to an acetohydrazide moiety and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide typically involves the reaction of 4-hydrazinobenzoic acid with 5-oxo-1,2,4-triazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize yield and purity. Large-scale reactors are employed, and the process is carefully controlled to maintain consistent quality. Purification steps, such as recrystallization or chromatography, are implemented to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is utilized in the manufacturing of materials with specific properties, such as polymers and coatings.
Mechanism of Action
2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide is similar to other triazole derivatives, such as imidazoles and thiazoles , which also exhibit diverse biological activities
Comparison with Similar Compounds
Imidazoles
Thiazoles
Triazoles
Properties
IUPAC Name |
2-[4-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c11-13-9(16)5-7-1-3-8(4-2-7)15-6-12-14-10(15)17/h1-4,6H,5,11H2,(H,13,16)(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWQLRSRJVCYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN)N2C=NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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